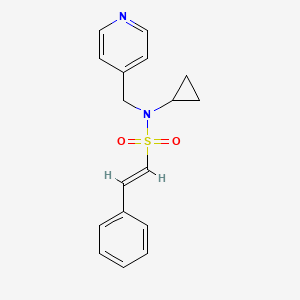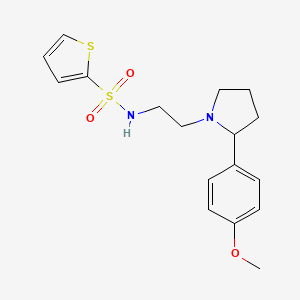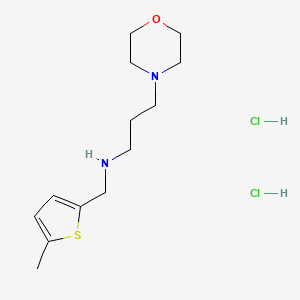
(5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The “5-Methyl” indicates a methyl group attached to the 5th position of the thiophen ring . The “morpholin” part refers to morpholine, a common solvent used in chemical synthesis, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
Based on the name, this compound likely has a complex structure with multiple rings (thiophene and morpholine) and various functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Thiophenes are known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling . Morpholines can participate in reactions like nucleophilic substitution and ring-opening .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on this compound and its derivatives often revolves around their synthesis and the exploration of their chemical properties. For instance, studies have been conducted on the synthesis of novel derivatives involving morpholine or methyl piperazine as amine components, demonstrating various antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Another study focused on the synthesis of new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, revealing insights into their steric structures and biological activities (Karimian et al., 2017).
Pharmacological Activities
Several studies have investigated the potential pharmacological applications of compounds structurally related to (5-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine dihydrochloride. These include the exploration of antidepressive activities, as evidenced by the synthesis and evaluation of compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for their antidepressant effects in preclinical tests (Yuan, 2012). Moreover, compounds with morpholine components have been synthesized and assessed for their anti-inflammatory and analgesic properties, showing promising results in related pharmacological studies (Sujith et al., 2009).
Chemical Reactions and Interactions
Research into the chemical reactions and interactions of these compounds has also been reported. Studies include the investigation of reactions with secondary amines, leading to the formation of various chemically interesting derivatives and the exploration of their potential applications (Chapman et al., 1971). Additionally, the anodic oxidation of related sulfenamides derived from secondary cyclic amines has been examined to understand the electrochemical behaviors of these compounds (Sayo et al., 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS.2ClH/c1-12-3-4-13(17-12)11-14-5-2-6-15-7-9-16-10-8-15;;/h3-4,14H,2,5-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIHBHCWQJHOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)
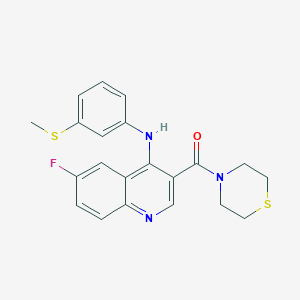
![3-Amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)
![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)
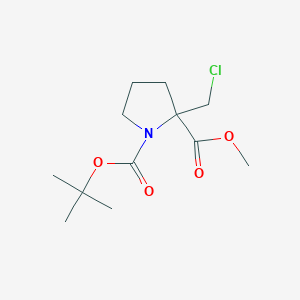
![N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2685788.png)
![(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B2685790.png)
![4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester](/img/structure/B2685791.png)

